![molecular formula C17H19F2N5O B2497853 1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea CAS No. 2097919-63-4](/img/structure/B2497853.png)
1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea often involves multicomponent reactions, such as those described by the Biginelli reaction or similar condensation processes involving urea, aldehydes, and β-keto esters or cyclic ketones. For example, Saraç et al. (2001) synthesized a series of 4-aryl-6,6-dimethyl-1,2,3,4,5,6,7,8- octahydroquinazoline-2,5-diones using a Biginelli-like reaction, highlighting the versatility of urea in facilitating cyclization and condensation reactions to form complex heterocyclic compounds (Saraç et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by the presence of a tetrahydroquinazoline core, often substituted with various functional groups. The structural elucidation typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography in some cases. For instance, the work by Villalgordo et al. (1990) on the synthesis of quinazoline derivatives through the reaction of 3-(dimethylamino)-2H-azirines provides insights into the structural diversity achievable within this chemical framework (Villalgordo et al., 1990).
Chemical Reactions and Properties
The reactivity of the tetrahydroquinazoline scaffold is influenced by its functional groups, enabling a variety of chemical transformations. These can include nucleophilic additions, cyclization reactions, and the formation of new heterocyclic systems. The study by Shanmugam et al. (2004) demonstrates the reactivity of cyclic 1,3-diketones in multicomponent reactions, leading to the formation of octahydroquinazolinediones, which underscores the synthetic utility of the tetrahydroquinazoline core in accessing diverse chemical spaces (Shanmugam et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments, including biological systems. The solubility can be influenced by the presence of functional groups and the overall molecular architecture, impacting their application potential.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are central to defining the utility of these compounds in further chemical transformations and potential biological applications. Studies like those by Naidu et al. (2014), exploring urea/thiourea as ammonia surrogates, illustrate the innovative approaches to synthesizing quinazoline derivatives, revealing the intricate balance of steric and electronic factors governing their chemical behavior (Naidu et al., 2014).
科学的研究の応用
Urea Biosensors
Urea biosensors are developed for detecting and quantifying urea concentration due to its significance in medical diagnosis and environmental monitoring. These biosensors utilize enzyme urease as a bioreceptor element, and their design incorporates various nanoparticles and carbon materials for enhanced sensitivity and specificity (Botewad et al., 2021).
Treatment of Organic Pollutants
The enzymatic treatment of organic pollutants in wastewater utilizes oxidoreductive enzymes and redox mediators. These treatments aim to degrade recalcitrant compounds effectively, with applications spanning across multiple industries. Enzymes like laccases and peroxidases are highlighted for their potential in environmental remediation (Husain & Husain, 2007).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands, including compounds similar in complexity to the one mentioned, are under study for their ability to measure amyloid in vivo in Alzheimer's disease patients. These developments are crucial for early detection and the evaluation of new therapies (Nordberg, 2007).
Agricultural Improvements
Research on urease inhibitors aims at enhancing the efficiency of urea-based fertilizers by reducing nitrogen loss, which is critical for improving crop yield and environmental sustainability. These studies include the examination of various urease inhibitors and their potential applications in medicine and agriculture (Kosikowska & Berlicki, 2011).
特性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O/c1-24(2)16-20-9-10-8-11(6-7-14(10)22-16)21-17(25)23-15-12(18)4-3-5-13(15)19/h3-5,9,11H,6-8H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOGZDGQMXNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

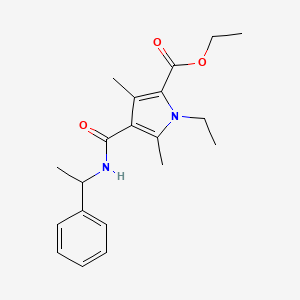
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)
![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)
![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)
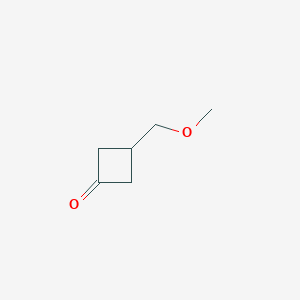
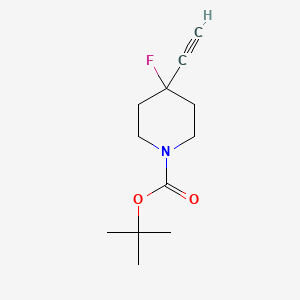
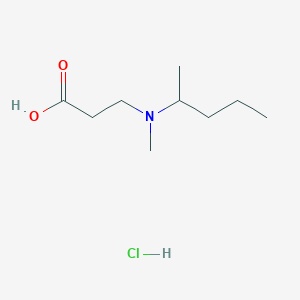
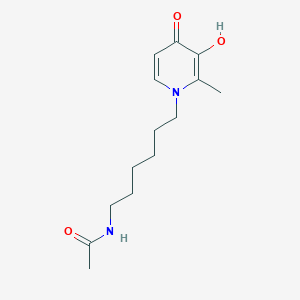
![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)



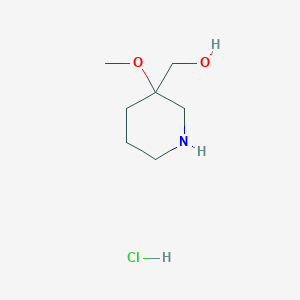
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)